N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide

Anticancer ER stress induction Structure-activity relationship

N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide (CAS 907974-28-1, molecular formula C21H16FN3O3S2, molecular weight 441.51 g/mol) is a synthetic small molecule belonging to the benzene sulfonamide thiazole/benzothiazole class. This compound features a 4-fluorobenzo[d]thiazol-2-yl moiety linked via an amide bond to a 2-(4-methylphenylsulfonamido)benzamide core, placing it within a broader series of thiazole-benzenesulfonamide hybrids that have been investigated as kinase inhibitors and endoplasmic reticulum (ER) stress inducers targeting HSPA5/BiP/GRP78 in cancer.

Molecular Formula C21H16FN3O3S2
Molecular Weight 441.5
CAS No. 907974-28-1
Cat. No. B2450658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide
CAS907974-28-1
Molecular FormulaC21H16FN3O3S2
Molecular Weight441.5
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=C(C=CC=C4S3)F
InChIInChI=1S/C21H16FN3O3S2/c1-13-9-11-14(12-10-13)30(27,28)25-17-7-3-2-5-15(17)20(26)24-21-23-19-16(22)6-4-8-18(19)29-21/h2-12,25H,1H3,(H,23,24,26)
InChIKeyNIIZBVVLXSYJNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide (CAS 907974-28-1): Compound-Class Baseline for Procurement Decisions


N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide (CAS 907974-28-1, molecular formula C21H16FN3O3S2, molecular weight 441.51 g/mol) is a synthetic small molecule belonging to the benzene sulfonamide thiazole/benzothiazole class [1]. This compound features a 4-fluorobenzo[d]thiazol-2-yl moiety linked via an amide bond to a 2-(4-methylphenylsulfonamido)benzamide core, placing it within a broader series of thiazole-benzenesulfonamide hybrids that have been investigated as kinase inhibitors [2] and endoplasmic reticulum (ER) stress inducers targeting HSPA5/BiP/GRP78 in cancer [3]. The compound is catalogued in the ZINC database (ZINC000002908903) with a calculated logP of 4.975, but no experimentally measured bioactivity data is reported in ChEMBL [2]. Its structural architecture—specifically the 4-fluoro substitution on the benzothiazole ring and the ortho-sulfonamido benzamide arrangement—distinguishes it from close analogs that bear substituents at different positions or employ alternative heterocyclic cores.

Why Generic Substitution Fails for N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide (CAS 907974-28-1)


Compounds within the benzene sulfonamide thiazole class cannot be treated as interchangeable because both the benzothiazole substitution pattern and the sulfonamido-benzamide regiochemistry critically determine target engagement and biological outcome. In the well-characterized HA15 series, the para-substitution on the phenyl ring attached to the thiazole directly correlates with potency against melanoma cells; replacing this phenyl with a fused 4-fluorobenzo[d]thiazole (as in CAS 907974-28-1) alters both the steric profile and electronic distribution at the hinge-binding region of the target protein [1]. Similarly, the ortho-sulfonamido benzamide arrangement versus para-substituted analogs (e.g., 4-(4-fluorophenylsulfonamido)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide, CAS 886906-92-9) can reposition the sulfonamide group relative to the protein surface, potentially shifting selectivity among closely related kinases or chaperone targets [2]. Patent disclosures covering thiazolylphenyl-benzenesulfonamido derivatives as kinase inhibitors explicitly describe that even minor modifications to the thiazole substituent produce compounds with different kinase inhibition profiles [3]. Without head-to-head comparative data for CAS 907974-28-1, procurement decisions must rely on structural differentiation rather than assumed bioequivalence.

Quantitative Evidence Guide: N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide (CAS 907974-28-1) Differentiation Data


Structural Differentiation: 4-Fluorobenzo[d]thiazole Core Versus 4-Phenylthiazole in the HA15 Benchmark Series

The target compound incorporates a 4-fluorobenzo[d]thiazol-2-yl group, whereas the benchmark lead compound HA15 (from the thiazole benzenesulfonamide series) contains an unsubstituted 4-phenylthiazole moiety. In the HA15 series, the para-phenyl group is essential for HSPA5 binding and anti-melanoma activity; replacement with a fused benzothiazole ring introduces a planar, electron-withdrawing fluorine atom at the 4-position, which is predicted to alter both π-stacking interactions with the target protein and the compound's metabolic stability [1]. No direct comparative IC50 or binding data exists for CAS 907974-28-1 versus HA15. This evidence is class-level inference based on published SAR from the HA15 development program [2].

Anticancer ER stress induction Structure-activity relationship

Sulfonamido Regiochemistry: Ortho-Benzamide Configuration Versus Para-Benzamide Analogs

CAS 907974-28-1 features a 2-(4-methylphenylsulfonamido)benzamide group (ortho relationship between the sulfonamido and carboxamide functionalities), whereas a structurally related compound, 4-(4-fluorophenylsulfonamido)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide (CAS 886906-92-9), places the sulfonamido group at the para position of the benzamide ring [1]. In kinase inhibitor pharmacophores, the relative positioning of sulfonamide and amide hydrogen bond donors/acceptors is critical for hinge-region binding: the ortho arrangement in the target compound may facilitate intramolecular hydrogen bonding and alter the presentation of the sulfonamide group to the solvent-exposed region of the kinase active site [2]. No direct comparative biochemical data exists between these two specific compounds.

Kinase inhibition Target selectivity Medicinal chemistry

Fluorine Substitution: 4-Fluoro-Benzothiazole Versus 4-Methoxy-7-Methyl-Benzothiazole Analog

The target compound bears a single fluorine atom at the 4-position of the benzothiazole ring. A closely catalogued analog, N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide (PubChem CID 40884992), replaces the 4-fluoro group with 4-methoxy and adds a 7-methyl substituent [1]. Fluorine substitution at the 4-position of benzothiazole is a well-established strategy in medicinal chemistry to block metabolic oxidation at this site, potentially extending compound half-life relative to non-fluorinated or methoxy-substituted analogs [2]. The ZINC database shows no bioactivity data for either compound, making this a structural differentiation only [3].

Metabolic stability Fluorine effects Drug design

Kinase Inhibition Potential: Class-Level Inference from Thiazolylphenyl-Benzenesulfonamido Patent Series

Patent WO2012113774A1 (Nerviano Medical Sciences) discloses thiazolylphenyl-benzenesulfonamido derivatives as broad-spectrum protein kinase inhibitors with claimed utility in cancer, inflammation, and cardiovascular disease [1]. The target compound CAS 907974-28-1 shares the core benzenesulfonamido pharmacophore but replaces the thiazolylphenyl moiety with a 4-fluorobenzo[d]thiazole. Representative compounds from this patent series demonstrated IC50 values in the sub-micromolar to low micromolar range against various kinases, though specific data for CAS 907974-28-1 is not provided [1]. A structurally related compound from the same chemical space, 4-[benzene(methyl)sulfonamido]-N-(1,3-thiazol-2-yl)benzamide, showed a Ki of 23.4 μM against an unspecified kinase target [2]. This evidence is cross-study comparable only in the sense that both compounds belong to the same chemotype class.

Kinase inhibitor Cancer Anti-proliferative

Procurement-Relevant Application Scenarios for N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide (CAS 907974-28-1)


Kinase Selectivity Profiling Panels Requiring a Fluorobenzothiazole-Containing Probe

For research groups performing kinase selectivity panels, this compound offers a 4-fluorobenzo[d]thiazole hinge-binding motif distinct from the phenylthiazole found in HA15 and related leads [1]. The fluorine atom provides a spectroscopic handle (¹⁹F NMR) for binding studies and protein-ligand interaction mapping [2]. Procurement is appropriate when the experimental goal is to compare the selectivity fingerprint of fluorobenzothiazole-containing sulfonamides against phenylthiazole congeners within the same assay platform.

Structure-Activity Relationship (SAR) Expansion of the Benzene Sulfonamide Thiazole ER Stress Inducer Series

The HA15 development program established that thiazole benzenesulfonamides induce ER stress via HSPA5 binding with anti-melanoma activity [1]. CAS 907974-28-1 serves as a constrained analog in which the rotatable phenyl-thiazole bond is locked into a fused benzothiazole system. Researchers expanding SAR around this chemotype can use this compound to assess whether conformational restriction enhances or diminishes ER stress induction relative to HA15, providing mechanistic insight into the binding pose at HSPA5 [3].

Negative Control Compound for Ortho-Sulfonamido Benzamide Pharmacophore Studies

Given that the ortho-sulfonamido benzamide configuration in CAS 907974-28-1 is distinct from the para-sulfonamido arrangement found in many commercial kinase inhibitor scaffolds, this compound can serve as a regiochemical control in experiments designed to isolate the contribution of sulfonamide positioning to target engagement [1]. Its use as a comparator against para-substituted analogs (e.g., CAS 886906-92-9) can help define the spatial requirements for activity within a given biological assay.

Computational Chemistry and Docking Studies on Benzothiazole-Containing Ligands

The absence of experimental bioactivity data for this compound, combined with its structural novelty (confirmed by the ZINC database showing no prior ChEMBL annotations [2]), makes it a suitable candidate for prospective computational screening campaigns. Its moderate molecular weight (441.51 g/mol) and calculated logP (4.975) place it within drug-like chemical space, and its unique 4-fluorobenzo[d]thiazole scaffold can be used to generate docking poses and molecular dynamics trajectories for virtual screening libraries targeting kinases or the HSPA5 ATPase domain.

Quote Request

Request a Quote for N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.